molecular formula C7H11N3 B578720 4-Isopropylpyridazin-3-amine CAS No. 1314961-97-1

4-Isopropylpyridazin-3-amine

Cat. No.: B578720
CAS No.: 1314961-97-1
M. Wt: 137.186
InChI Key: PUSCUPAHHWPMQK-UHFFFAOYSA-N
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Description

4-Isopropylpyridazin-3-amine is a pyridazine derivative featuring an isopropyl group at the 4-position and an amine group at the 3-position of the heteroaromatic ring. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms, which confer distinct electronic properties and reactivity compared to other diazines (e.g., pyrimidine, pyrazine).

Properties

IUPAC Name

4-propan-2-ylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5(2)6-3-4-9-10-7(6)8/h3-5H,1-2H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSCUPAHHWPMQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylpyridazin-3-amine typically involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This method is favored for its high regioselectivity and compatibility with various functional groups. The reaction is conducted under neutral conditions, which helps in achieving high yields .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aza-Diels-Alder reaction suggests it could be adapted for large-scale synthesis, provided the reaction conditions are optimized for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropylpyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pyridazine ring can be reduced under specific conditions to yield dihydropyridazine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions include nitro derivatives, dihydropyridazine derivatives, and various substituted pyridazines.

Scientific Research Applications

4-Isopropylpyridazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Isopropylpyridazin-3-amine involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The pyridazine ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Data
This compound Pyridazine 4-isopropyl, 3-amine C₇H₁₂N₄ 152.20 Hypothetical structure; no direct data available.
3,5-Diisopropylpyridazin-4-amine Pyridazine 3,5-diisopropyl, 4-amine C₁₀H₁₈N₄ 194.28 Commercial availability noted; substituent positioning alters steric bulk.
4-Isopropyl-1H-pyrazol-3-amine Pyrazole 4-isopropyl, 3-amine C₆H₁₁N₃ 125.17 Synonyms listed; pyrazole core differs in nitrogen positioning.
4-Iodo-1-isopropyl-5-methyl-1H-pyrazol-3-amine Pyrazole 4-iodo, 1-isopropyl, 5-methyl, 3-amine C₈H₁₃IN₄ 292.12 CAS 1354704-52-1; halogen substitution may enhance electrophilic reactivity.
1-Isopropyl-3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolopyrimidine 1-isopropyl, 3-phenylethynyl, 4-amine C₁₇H₁₈N₆ 306.37 Fused ring system; ethynyl group may influence π-stacking interactions.

Structural and Electronic Differences

  • Pyridazine vs. Pyrazole: Pyridazines (two adjacent nitrogen atoms) exhibit reduced aromaticity compared to pyrazoles (two non-adjacent nitrogen atoms), affecting electron distribution and hydrogen-bonding capabilities . The pyridazine core in this compound may confer greater polarity and solubility in polar solvents compared to pyrazole analogs.
  • Halogenated analogs (e.g., 4-iodo in ) are more reactive in cross-coupling reactions, whereas the isopropyl group may stabilize hydrophobic interactions .

Biological Activity

4-Isopropylpyridazin-3-amine is a heterocyclic organic compound characterized by a pyridazine ring substituted with an isopropyl group at the fourth position and an amino group at the third position. This unique structure contributes to its potential biological activities, including interactions with various biological targets, making it of significant interest in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This method is favored for its high regioselectivity and compatibility with various functional groups, allowing for efficient production under neutral conditions.

Chemical Structure:

  • Molecular Formula: C₈H₁₄N₂
  • Molecular Weight: Approximately 150.21 g/mol

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds through its amino group and its interactions with enzymes and receptors via the pyridazine ring. These interactions can modulate various biological functions, leading to potential therapeutic effects such as antimicrobial and anticancer activities .

Biological Activity

Research indicates that derivatives of this compound exhibit a range of biological activities:

  • Antimicrobial Activity:
    • Studies have shown that some derivatives possess significant antimicrobial properties, which could be explored for developing new antibiotics .
  • Anticancer Properties:
    • The compound has been investigated for its potential in cancer therapy, particularly as a scaffold for developing inhibitors targeting fatty acid-binding proteins (FABPs), which are implicated in cancer progression .
  • Enzyme Inhibition:
    • The compound acts as a potential inhibitor for specific enzymes involved in metabolic pathways, suggesting applications in treating metabolic disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

Study Focus Findings
Crocetti et al. (2022)FABP4 InhibitionIdentified novel pyridazinone-based inhibitors demonstrating potent activity against FABP4, suggesting a role in metabolic diseases .
PMC9012132 (2021)Antitumor ActivityInvestigated small-molecule inhibitors derived from pyridazinone scaffolds, showing promising results in inhibiting tumor growth in vitro .
BenchChem AnalysisGeneral Biological ActivityDiscussed the potential interactions of the compound with biological molecules, influencing various cellular processes.

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